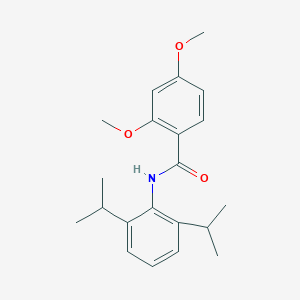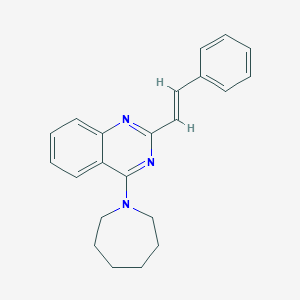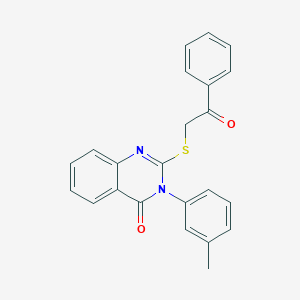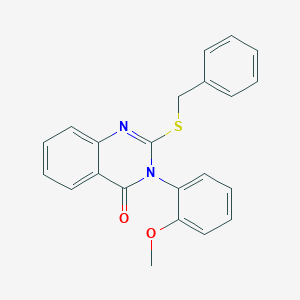
N-(2,6-diisopropylphenyl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diisopropylphenyl)-2,4-dimethoxybenzamide, commonly known as DIBAL-H, is a reducing agent used in organic chemistry for the reduction of various functional groups. It is a highly reactive compound and is widely used in laboratory experiments for its unique properties.
Scientific Research Applications
DIBAL-H is commonly used in organic chemistry for the reduction of various functional groups such as esters, nitriles, and amides. It is also used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. DIBAL-H has been used in the synthesis of taxol, a potent anticancer drug, and other drugs such as salbutamol and terbutaline.
Mechanism of Action
DIBAL-H acts as a strong reducing agent, donating hydride ions to the carbonyl group of the targeted functional group. This results in the reduction of the carbonyl group to an alcohol or aldehyde. The reaction takes place in a highly stereoselective manner, allowing for the production of specific stereoisomers.
Biochemical and Physiological Effects
DIBAL-H is not intended for use in biological systems and has no known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DIBAL-H in lab experiments is its high reactivity and selectivity. It can reduce various functional groups without affecting other parts of the molecule. Additionally, DIBAL-H is relatively easy to handle and store. However, it is highly reactive and must be handled with care. It is also a toxic and flammable compound and must be used in a well-ventilated area.
Future Directions
There are several future directions for the use of DIBAL-H in organic chemistry. One potential area of research is the development of new synthetic methods using DIBAL-H. Another area of research is the use of DIBAL-H in the synthesis of new pharmaceuticals and natural products. Additionally, there is potential for the use of DIBAL-H in the development of new materials with unique properties.
Conclusion
In conclusion, DIBAL-H is a highly reactive reducing agent used in organic chemistry for the reduction of various functional groups. It has several advantages and limitations for lab experiments and has been widely used in the synthesis of complex organic molecules. There is potential for further research in the development of new synthetic methods and the synthesis of new pharmaceuticals and materials.
Synthesis Methods
DIBAL-H is synthesized by reacting diisopropylamine with trimethylaluminum, followed by the addition of 2,4-dimethoxybenzoyl chloride. The reaction takes place at low temperatures and under an inert atmosphere. The resulting compound is then purified through distillation and recrystallization.
properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H27NO3/c1-13(2)16-8-7-9-17(14(3)4)20(16)22-21(23)18-11-10-15(24-5)12-19(18)25-6/h7-14H,1-6H3,(H,22,23) |
InChI Key |
NHNQJVWZSPLIJZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)

![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)



![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)



![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)